molecular formula C7H6BrClO2S B1268837 4-Bromobenzylsulfonyl chloride CAS No. 53531-69-4

4-Bromobenzylsulfonyl chloride

Cat. No.: B1268837
CAS No.: 53531-69-4
M. Wt: 269.54 g/mol
InChI Key: ZWVWFWGJZPHCHF-UHFFFAOYSA-N
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Description

4-Bromobenzylsulfonyl chloride is an organosulfur compound with the molecular formula C7H6BrClO2S. It is a white to beige crystalline powder that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of sulfonamides and sulfonate esters, making it valuable in various chemical processes.

Mechanism of Action

Target of Action

4-Bromobenzylsulfonyl chloride is primarily used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . The primary targets of this compound are therefore the nucleotides and the phenylboronic acid derivatives.

Mode of Action

The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (-SO2-) of the this compound molecule is transferred to the target molecule, thereby activating it for further reactions .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . These nucleotides are key components of DNA and RNA, respectively, and are therefore involved in numerous biochemical pathways related to genetic information processing.

Result of Action

The primary result of the action of this compound is the production of activated nucleotides or phenylboronic acid derivatives . These activated compounds can then participate in further reactions, leading to the synthesis of more complex molecules.

Action Environment

The action of this compound is highly dependent on the specific conditions of the experimental protocol. Factors such as temperature, pH, and the presence of other reactants can all influence the compound’s action, efficacy, and stability . For example, the compound is known to be moisture sensitive and should be stored under inert gas .

Biochemical Analysis

Biochemical Properties

4-Bromobenzylsulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides. It acts as an activating agent, facilitating the formation of oligodeoxyribonucleotides and oligoribonucleotides . This compound interacts with enzymes such as polymerases and ligases, which are essential for nucleotide synthesis. The nature of these interactions involves the activation of the nucleotide precursors, making them more reactive and suitable for incorporation into growing nucleotide chains.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability under controlled conditions, but it can degrade over time when exposed to moisture or other environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzylsulfonyl chloride can be synthesized through the sulfonylation of 4-bromotoluene. The process typically involves the reaction of 4-bromotoluene with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride group. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or distillation to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylsulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Reduction: It can be reduced to 4-bromobenzylsulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Reduced Products: Such as 4-bromobenzylsulfonamide from reduction reactions.

Scientific Research Applications

4-Bromobenzylsulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides. It also plays a role in the protection of amines as sulfonamides.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

4-Bromobenzylsulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    4-Chlorobenzenesulfonyl Chloride: Similar in reactivity but with a chlorine substituent instead of bromine.

    4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group, which affects its reactivity and solubility.

    4-Nitrobenzenesulfonyl Chloride: The nitro group significantly increases its electrophilicity.

    4-Fluorobenzenesulfonyl Chloride: The fluorine substituent affects its reactivity and stability.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVWFWGJZPHCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344675
Record name 4-Bromobenzylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53531-69-4
Record name 4-Bromobenzylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromo-phenyl)-methanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-chlorosuccinimide (3.95 g, 29.6 mmol) in acetonitrile (11.6 mL) and 1 M HCl (2.31 mL) at 0° C. was slowly added a solution of thioacetic acid S-(4-bromo-benzyl) ester (1.81 g, 7.39 mmol) in acetonitrile (6.3 mL) over 60 minutes whilst allowing the reaction to warm to 15° C. The remaining solution was added and reaction left to warm to room temperature for 10 minutes. The mixture was cooled to 0° C. and stirred for 1 hour. Water was added and the product was extracted with EtOAc, washed with brine, dried with Na2SO4, concentrated to give (4-bromo-phenyl)-methanesulfonyl chloride (2.6 g, 9.6 mmol). 1H NMR (300 MHz, CDCl3): δ 7.60 (d, 2 H), 7.36 (d, 2 H), 4.81 (s, 2 H).
Quantity
3.95 g
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1.81 g
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2.31 mL
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11.6 mL
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6.3 mL
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Synthesis routes and methods II

Procedure details

The 4-bromobenzylsulfonic acid, sodium salt (12.9 g, 43.6 mmol) was combined without further purification with phosphorus pentachloride (10.8 g, 52 mmol) to form an intimate mixture. The mixture was heated to 80° C. under a nitrogen atmosphere and became homogeneous after about 30 minutes. The reaction mixture was maintained at this temperature for about 5 hours. It was then cooled, diluted with diethyl ether and added to a large volume of ice. The ether layer was separated, washed with water and a saturated brine solution and dried over magnesium sulfate. The solvent was then removed with a rotary evaporator to obtain 4-bromobenzylsulfonyl chloride (13.3 g), a small quantity of which was recrystallized from hexane for analysis. The m.p. was about 114° C. to about 116° C. and the 1H NMR spectrum confirmed that the reaction product was 4-bromobenzylsulfonylchloride. The theoretical elemental analysis for bromobenzylsulfonylchloride is: C, 31.19%; H, 2.24%; S, 11.89% and the actual analysis was: C, 31.23%; H, 2.41%; S, 11.73%.
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0 (± 1) mol
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12.9 g
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10.8 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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